Phenkapton

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Phenkapton involves chemical processes that yield a compound with distinct physical and chemical properties. Stammbach et al. (1963) outlined the production and physico-chemical characteristics of this compound, including its impurities detectable via thin-layer chromatography and quantification through developed analytical methods (Stammbach, K., Delley, R., Suter, R., & Székely, G., 1963).

Molecular Structure Analysis

Investigations into this compound's molecular structure reveal insights into its complex formation and bonding. For example, the study of molecular aggregation and mechanical properties of Kapton H, a related compound, by Kochi et al. (1984) provides analogous insights into this compound's structural attributes through small-angle X-ray scattering (SAXS) analysis, suggesting a two-phase structure within its molecular composition (Kochi, M., Hiromichi, S., & Kambe, H., 1984).

Chemical Reactions and Properties

This compound's chemical reactions and properties have been elaborated through its interactions and synthesis processes. Zhou et al. (1999) explored the synthesis and third-order optical nonlinearities of novel charge-transfer complexes involving this compound, demonstrating its potential in nonlinear optical applications and its qualitative structure/NLO property correlation (Zhou, Y., Wang, E., Peng, J., Liu, J., Hu, C.-W., Huang, R.-D., & You, X., 1999).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and thermal stability, have been studied. The synthesis and properties of related compounds, such as polyimides based on Kapton backbone structures, offer comparative insights into this compound’s physical attributes, highlighting its high solubility and low minimum melt viscosity, which suggest excellent processability for high heat resistance applications (Miyauchi, M., Ishida, Y., Ogasawara, T., & Yokota, R., 2012).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, have been detailed through its synthesis and interaction with various chemical agents. Studies on related complexes, like the Eu2(NAP)6(PHEN)2 complex, showcase the luminescence properties of this compound derivatives, indicating its capability for strong green emission, which is a significant chemical property (Yang, S., Yang, H., Yu, X.-b., & Wang, Z.-m., 2003).

Applications De Recherche Scientifique

Analysis of Phenkapton's Properties : Stammbach et al. (1963) described the synthesis and physico-chemical properties of this compound, along with methods for detecting impurities in the technical product using thin-layer chromatography. They developed a selective analytical method for estimating pure this compound in the technical active substance and described methods for estimating its content in finished products and biological materials (Stammbach, Delley, Suter, & Székely, 1963).

Resistance to this compound in Citrus Red Mite : Research by Tanaka and Inoue (2009) investigated the relationship between the resistance level to this compound and the character of E1 esterase in the citrus red mite, Panonychus citri. They found that the activity of E1 esterase was closely correlated with the resistance level to this compound (Tanaka & Inoue, 2009).

Genetics of Resistance to this compound in Citrus Red Mite : Another study by Tanaka, Inoue, and Kita (2009) analyzed the genetic makeup of this compound-resistance in citrus red mites, suggesting the involvement of a major gene in conferring resistance (Tanaka, Inoue, & Kita, 2009).

Toxicity of Organophosphorus Insecticides Including this compound : Edson and Noakes (1960) conducted studies on the oral, dermal, and dietary toxicity of six organophosphate insecticides in rats, comparing this compound with other insecticides. They found that this compound had relatively high acute oral LD50 values, indicating a lower acute toxicity compared to some other organophosphates (Edson & Noakes, 1960).

This compound's Role in Alkaptonuria Research : Alkaptonuria, a rare genetic disorder of phenylalanine and tyrosine metabolism, involves the accumulation of homogentisic acid and its oxide. This compound, a polymer of homogentisic acid, impregnates certain tissues like cartilage. Research efforts are ongoing to find effective treatments for this condition (Červeňanský, Sitáj, & Urbanek, 1959).

This compound in Metabolic Disorder Research : Woolf (1963) discussed the role of this compound in the study of inborn defects in the metabolism of phenylalanine and tyrosine, particularly in the context of disorders like alkaptonuria (Woolf, 1963).

Safety and Hazards

Propriétés

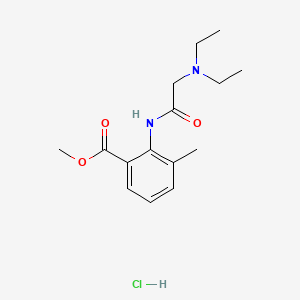

IUPAC Name |

(2,5-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLTHFTYNDYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O2PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042269 | |

| Record name | Phenkapton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2275-14-1 | |

| Record name | Phenkapton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2275-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenkapton [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenkapton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenkapton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENKAPTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNR73N2K09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Phenkapton (O,O-diethyl S-(2,5-dichlorophenylthio)methyl phosphorodithioate)?

A1: this compound is an organophosphate acaricide that acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function in insects and mites. While the exact mechanism is not fully elucidated in these papers, the inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately death of the target organism.

Q2: What are the major findings regarding this compound resistance in Tetranychus kanzawai (tea red spider mite)?

A2: Research indicates that T. kanzawai populations in Japanese tea fields developed resistance to this compound as early as 1961-1962 []. This resistance was widespread in Tokai-Kinki and North Kyushu districts by 1966 []. Studies suggest a correlation between the frequency of this compound application and the development of resistance in mite populations []. Furthermore, cross-resistance between this compound and another organophosphate acaricide, Estox (O,O-dimethyl S-(1-methyl-2-ethylsulfinyl)-ethyl phosphorothioate), has been observed [].

Q3: How does the resistance mechanism in Panonychus citri (citrus red mite) relate to esterase activity?

A3: Studies on P. citri revealed a correlation between this compound resistance and the activity of a specific esterase band (E1) detected via thin layer electrophoresis [, ]. Resistant mites, even heterozygotes, exhibited this E1 band, absent in susceptible individuals. Notably, the E1 activity was higher in resistant males than females, suggesting a potential sex-linked resistance factor []. This heightened E1 esterase activity is suggested to be responsible for the detoxification of this compound in resistant mites [].

Q4: Were any alternative acaricides found to be effective against this compound-resistant mite populations?

A4: Field trials on this compound-resistant Panonychus ulmi (European red mite) demonstrated that acaricides from different chemical classes, including Kelthane (Dicofol), Plictran (Cyhexatin), Fundal (chlorfenapyr), and Morestan (oxythioquinox), effectively controlled the resistant populations []. Interestingly, while this compound showed poor efficacy against these resistant mites, other organophosphates like fenthion still provided good control [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)

![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)

![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)